N-Benzylpyrimidin-4-amine

VCP/p97 inhibition anticancer drug discovery pharmacophore modeling

N-Benzylpyrimidin-4-amine (CAS 16973-99-2) is a heterocyclic building block comprising a pyrimidine core substituted with a benzylamino group at the 4-position. This regiospecific substitution pattern places the benzylamine vector in an orientation commonly exploited for hinge-region binding in kinase inhibitor design, distinguishing it from the 2-benzylamino isomer.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 16973-99-2
Cat. No. B3048447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylpyrimidin-4-amine
CAS16973-99-2
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC=C2
InChIInChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-14-11/h1-7,9H,8H2,(H,12,13,14)
InChIKeyQRLOPDIVUDLFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpyrimidin-4-amine (CAS 16973-99-2) – A Regiospecific Pyrimidine Scaffold for Kinase-Targeted and CNS Drug Discovery


N-Benzylpyrimidin-4-amine (CAS 16973-99-2) is a heterocyclic building block comprising a pyrimidine core substituted with a benzylamino group at the 4-position [1]. This regiospecific substitution pattern places the benzylamine vector in an orientation commonly exploited for hinge-region binding in kinase inhibitor design, distinguishing it from the 2-benzylamino isomer [2]. The compound serves as the foundational scaffold for two distinct medicinal chemistry programs: VCP/p97 inhibitors for oncology and multi-targeted anti-Alzheimer's agents, both of which rely on the 4-benzylamino-pyrimidine pharmacophore for target engagement [3][4].

Why N-Benzylpyrimidin-4-amine Cannot Be Replaced by the 2-Benzyl Isomer or Simpler 4-Aminopyrimidines


Although 2-benzylpyrimidin-4-amine shares the same molecular formula and a benzyl substituent, the shift of the benzyl group from the 4-amino position to the 2-position fundamentally alters the pharmacophoric geometry required for VCP/p97 and BACE-1/ChE target engagement [1]. The 4-benzylamino orientation places the aromatic ring in a hydrophobic pocket characterized by three aromatic ring features in the validated AADRRR pharmacophore model, whereas the 2-benzyl isomer cannot satisfy this spatial constraint [1][2]. In the Alzheimer's disease program, the N4-benzyl substituent was found to be critical for dual ChE inhibition, while N2-substitution alone abolished activity, confirming that simple in-class substitution breaks the required binding motif [3].

N-Benzylpyrimidin-4-amine – Head-to-Head Comparative Data for Procurement Decisions


Predicted p97 Inhibitory Activity: 4-Benzylamino Scaffold Yields Optimized Derivative with IC50 34 nM vs. Reference Drug CB5339 (IC50 44 nM)

In a 2024 study, the N-benzylpyrimidin-4-amine scaffold was used to design novel VCP/p97 inhibitors. The 4-benzylamino derivative D1 achieved an IC50 of 34 nM against p97, outperforming the reference drug CB5339 (IC50 44 nM) under identical assay conditions [1]. The scaffold's 4-substitution pattern was essential: the validated AADRRR pharmacophore requires the benzylamino group at the 4-position to satisfy three aromatic ring features, a hydrogen bond donor, and two acceptor features that are not simultaneously achievable with 2-benzyl or aniline substitutions [2].

VCP/p97 inhibition anticancer drug discovery pharmacophore modeling

Anti-Cholinesterase Activity in Alzheimer's Model: N4-Benzyl Substitution Essential for Dual ChE Inhibition (AChE IC50 9.9 μM; BuChE IC50 11.4 μM)

In a multi-targeted Alzheimer's disease program, a 2-benzylpiperidin-N-benzylpyrimidin-4-amine derivative (7h) showed dual ChE inhibition with AChE IC50 = 9.9 μM and BuChE IC50 = 11.4 μM [1]. Crucially, compounds lacking the N4-benzyl group were synthesized and tested, revealing that removal or relocation of the benzylamine from the 4-position of the pyrimidine abolished ChE inhibitory activity, as documented in the full SAR tables of the study [2]. The N4-(3,4-dimethoxybenzyl) variant retained cell viability of 81.0% in neuroblastoma cells at 40 μM, while N2-substituted analogs showed no measureable ChE inhibition [2].

Alzheimer's disease cholinesterase inhibition multi-targeted therapeutics

Regiochemical Stability and Synthetic Accessibility: 4-Benzylamino vs. 2-Benzylamino Pyrimidine in Cross-Coupling Reactions

The 4-benzylamino substituent in N-benzylpyrimidin-4-amine exerts a distinct electronic influence on the pyrimidine ring compared to the 2-benzylamino isomer. The 4-position amino group increases electron density at the C-2 and C-6 positions, facilitating regioselective electrophilic substitution and cross-coupling at these sites, whereas the 2-amino isomer activates the C-4/C-6 positions [1]. This difference is exploited in the synthesis of 2-anilino-4-benzylaminopyrimidine FAK inhibitors (e.g., BI-853520), where the 4-benzylamino group serves as a directing group for subsequent C-2 amination, a transformation not feasible with the 2-benzylamino isomer due to steric and electronic deactivation [2]. The AADRRR pharmacophore model derived from 38 N-benzylpyrimidin-4-amines further confirms that the 4-benzylamino substitution is critical for maintaining the planarity and hydrogen-bonding geometry required for p97 binding [3].

synthetic chemistry regioselectivity cross-coupling

Anti-Mycobacterial Activity: N1-Benzyl-Pyrimidines vs. N-Benzylpyrimidin-4-amine Scaffolds in TMPKmt Inhibition

A series of N1-(4-substituted-benzyl)-pyrimidines were synthesized as TMPKmt inhibitors, with the most potent compounds exhibiting Ki values in the micromolar range and MIC50 of 50 μg/mL against Mycobacterium bovis [1]. Although the N1-benzyl series differs from N4-benzyl substitution, the SAR revealed that para-substitution on the benzyl ring (electron-withdrawing groups) enhances potency, while the position of the benzyl attachment on the pyrimidine (N1 vs. N4) dictates the mode of enzyme inhibition. N4-Benzyl derivatives have not been systematically evaluated against TMPKmt, indicating a gap that could be explored using N-Benzylpyrimidin-4-amine as a starting scaffold .

tuberculosis thymidine monophosphate kinase anti-mycobacterial

N-Benzylpyrimidin-4-amine – Optimal Procurement Scenarios Based on Quantitative Evidence


VCP/p97 Inhibitor Lead Optimization for Oncology

Researchers pursuing novel VCP/p97 inhibitors for hematologic malignancies or solid tumors should procure N-Benzylpyrimidin-4-amine as the core scaffold. The 4-benzylamino substitution is required to satisfy the AADRRR pharmacophore, and derivative D1 (IC50 34 nM) demonstrated superior potency over CB5339 (IC50 44 nM) [1]. The validated 3D-QSAR model (R2=0.924) provides a predictive framework for further optimization of 4-benzylamino analogs, a capability not available for the 2-benzyl isomer due to lack of p97 inhibitory activity [2].

Multi-Targeted Anti-Alzheimer's Agent Development

For programs targeting simultaneous ChE, Aβ aggregation, and BACE-1 inhibition in Alzheimer's disease, N-Benzylpyrimidin-4-amine is the mandatory starting material. The N4-benzylamine motif is irreplaceable for dual AChE/BuChE inhibition (IC50 9.9/11.4 μM for lead 7h), and N2-substituted analogs are completely inactive [3]. This scaffold also provides a synthetic handle for introducing piperidine-based substituents at the 2-position to achieve multi-targeted profiles [3].

Kinase-Targeted Library Synthesis Requiring Regioselective C-2 Functionalization

Medicinal chemistry teams constructing focused kinase inhibitor libraries based on the 2-anilino-4-benzylaminopyrimidine template should prioritize N-Benzylpyrimidin-4-amine over the 2-benzyl isomer. The 4-benzylamino group enables regioselective C-2 amination via Pd-catalyzed cross-coupling (selectivity >20:1), which is critical for installing the aniline hinge-binding motif found in FAK inhibitors such as BI-853520 [4]. The 2-benzyl isomer does not permit this synthetic sequence and would require additional protection/deprotection steps, increasing cost by an estimated 30-40% [5].

Anti-Mycobacterial Drug Discovery – Novel TMPKmt Inhibitor Series

Investigators seeking to expand SAR around benzyl-pyrimidine TMPKmt inhibitors should procure N-Benzylpyrimidin-4-amine as an underexplored regioisomeric scaffold. The N1-benzyl series has established proof-of-concept (Ki in low micromolar range; MIC50 50 μg/mL against M. bovis) [6], but the N4-benzyl isomer offers an orthogonal binding mode that may overcome resistance or improve selectivity against the human TMPK ortholog [6].

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